An In-depth Technical Guide to 1-Bromo-2-(cyclopropylsulfanyl)benzene: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to 1-Bromo-2-(cyclopropylsulfanyl)benzene: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1174229-14-1 [1]
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2-(cyclopropylsulfanyl)benzene, a versatile building block in modern medicinal chemistry. The unique structural combination of a brominated aromatic ring and a cyclopropyl sulfide moiety offers a rich platform for synthetic diversification and the introduction of desirable physicochemical properties in drug candidates. This document details plausible synthetic routes, explores the expected reactivity of its key functional groups, and discusses its potential applications in the development of novel therapeutics. Particular emphasis is placed on the strategic value of the cyclopropyl and aryl sulfide motifs in drug design, supported by detailed experimental considerations and mechanistic insights.
Introduction: The Strategic Value of the 2-Bromophenyl Cyclopropyl Sulfide Scaffold
The quest for novel molecular entities with enhanced therapeutic profiles is a central theme in drug discovery. The strategic incorporation of specific structural motifs can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties. 1-Bromo-2-(cyclopropylsulfanyl)benzene emerges as a compound of significant interest due to the convergence of three key structural features: an aryl bromide, a thioether linkage, and a cyclopropyl ring.
The aryl bromide functionality serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse carbon and heteroatom substituents.[2] The thioether group, particularly the aryl sulfide, is a common feature in many pharmaceuticals, contributing to the overall lipophilicity and metabolic stability of the molecule.[3] Furthermore, the cyclopropyl group has gained considerable attention in medicinal chemistry for its ability to impart a range of beneficial properties.[4] Its rigid, three-membered ring structure can act as a conformational constraint, locking a molecule into a bioactive conformation and thereby enhancing its binding affinity to a biological target.[5] The C-H bonds of a cyclopropane ring are also stronger and less susceptible to metabolic oxidation compared to their linear alkyl counterparts, often leading to improved metabolic stability.[5]
This guide will provide a detailed exploration of 1-Bromo-2-(cyclopropylsulfanyl)benzene, from its synthesis to its potential applications, to empower researchers in leveraging this promising scaffold for the design and development of next-generation therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Bromo-2-(cyclopropylsulfanyl)benzene is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 1174229-14-1 | [1] |
| Molecular Formula | C₉H₉BrS | [6] |
| Molecular Weight | 229.14 g/mol | [1] |
| SMILES | BrC1=CC=CC=C1SC2CC2 | [1] |
| Predicted XlogP | 3.7 | [6] |
| Monoisotopic Mass | 227.96083 Da | [6] |
Synthesis of 1-Bromo-2-(cyclopropylsulfanyl)benzene
Proposed Synthetic Route: Copper-Catalyzed S-Cyclopropylation
This method, based on the work of Gagnon and co-workers on the S-cyclopropylation of various thiophenols, offers a direct and versatile approach.[7] The reaction proceeds via the coupling of a thiophenol with a cyclopropylboronic acid derivative in the presence of a copper catalyst.
Experimental Protocol: Synthesis of 1-Bromo-2-(cyclopropylsulfanyl)benzene via Copper-Catalyzed S-Cyclopropylation
Materials:
-
2-Bromothiophenol
-
Cyclopropylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
2,2'-Bipyridine (bipy)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-Dioxane
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Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromothiophenol (1.0 equiv), cyclopropylboronic acid (1.5 equiv), copper(II) acetate (0.1 equiv), 2,2'-bipyridine (0.2 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.2 M with respect to the 2-bromothiophenol.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-Bromo-2-(cyclopropylsulfanyl)benzene.
Causality Behind Experimental Choices:
-
Copper(II) acetate and 2,2'-Bipyridine: This combination forms the active catalytic species for the C-S bond formation. The bipyridine ligand stabilizes the copper center and facilitates the catalytic cycle.[7]
-
Cyclopropylboronic acid: This serves as the source of the cyclopropyl group. It is a stable and commercially available reagent.[7]
-
Potassium carbonate: This base is crucial for the deprotonation of the thiophenol to the more nucleophilic thiolate, which then participates in the catalytic cycle.
-
Anhydrous 1,4-Dioxane: This polar aprotic solvent is suitable for this type of copper-catalyzed reaction, as it can dissolve the reagents and withstand the required reaction temperatures.
-
Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation of the thiophenol and the deactivation of the copper catalyst.
Caption: Proposed workflow for the synthesis of 1-Bromo-2-(cyclopropylsulfanyl)benzene.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the cyclopropyl protons.
-
Aromatic Region (δ 7.0-7.6 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern due to their different chemical environments and spin-spin coupling. The proton ortho to the bromine atom is expected to be the most downfield.
-
Cyclopropyl Region (δ 0.5-2.0 ppm): The cyclopropyl protons will exhibit a characteristic upfield shift due to the ring's magnetic anisotropy. The methine proton attached to the sulfur atom will likely appear as a multiplet around δ 1.5-2.0 ppm, while the two sets of diastereotopic methylene protons will appear as complex multiplets at even higher fields (δ 0.5-1.2 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the number of unique carbon environments.
-
Aromatic Region (δ 120-140 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbon attached to the bromine atom will be significantly influenced by the halogen's electronegativity and heavy atom effect.
-
Cyclopropyl Region (δ 10-25 ppm): The carbons of the cyclopropyl ring will resonate at high field, with the methine carbon attached to the sulfur appearing further downfield than the two equivalent methylene carbons.
Mass Spectrometry
The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Molecular Ion (M⁺): Peaks are expected at m/z 228 and 230.
-
Fragmentation: Common fragmentation pathways may include the loss of the cyclopropyl group, the bromine atom, or cleavage of the C-S bond.
Reactivity and Synthetic Utility
The synthetic utility of 1-Bromo-2-(cyclopropylsulfanyl)benzene stems from the reactivity of its two primary functional handles: the aryl bromide and the cyclopropyl sulfide moiety.
Reactions at the Aryl Bromide Position: Cross-Coupling Reactions
The C(sp²)-Br bond is a prime site for a variety of palladium-catalyzed cross-coupling reactions, allowing for the construction of C-C, C-N, and C-O bonds. This versatility is a cornerstone of modern drug discovery, enabling the rapid generation of diverse compound libraries.
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups.
-
Heck Coupling: Reaction with alkenes to form substituted styrenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
-
Stille Coupling: Reaction with organostannanes.
The ortho-position of the cyclopropylsulfanyl group may exert some steric hindrance, potentially influencing the efficiency of these coupling reactions. However, with the appropriate choice of catalyst, ligand, and reaction conditions, high yields can generally be achieved.
Caption: Key cross-coupling reactions of 1-Bromo-2-(cyclopropylsulfanyl)benzene.
Reactions Involving the Cyclopropyl Sulfide Moiety
The cyclopropyl sulfide group can also participate in various transformations, further expanding the synthetic possibilities.
-
Oxidation: The sulfide can be selectively oxidized to the corresponding sulfoxide or sulfone using common oxidizing agents such as m-CPBA or hydrogen peroxide. This transformation can significantly alter the electronic and steric properties of the molecule, as well as its hydrogen bonding capacity, which can be beneficial for modulating biological activity.
-
Ring Opening of the Cyclopropyl Group: Under certain conditions, the strained cyclopropyl ring can undergo ring-opening reactions, providing access to different structural scaffolds.
Applications in Drug Discovery
While there are no specific, publicly available examples of 1-Bromo-2-(cyclopropylsulfanyl)benzene being used in a drug development program, its structural motifs are highly relevant to medicinal chemistry.
-
Scaffold for Library Synthesis: Its dual functionality makes it an ideal starting point for the synthesis of diverse compound libraries for high-throughput screening. The aryl bromide allows for diversification at one position, while modifications of the cyclopropyl sulfide (e.g., oxidation) can provide further analogues.
-
Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for other groups, such as a gem-dimethyl group or a double bond, to improve metabolic stability or to fine-tune lipophilicity.[5]
-
Kinase Inhibitors: The aryl sulfide and related oxidized congeners (sulfoxides and sulfones) are common features in many kinase inhibitors. The ability to readily diversify the "eastern" portion of the molecule via cross-coupling reactions makes this scaffold attractive for the synthesis of novel kinase inhibitors.
Conclusion
1-Bromo-2-(cyclopropylsulfanyl)benzene is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis can be readily achieved through modern catalytic methods, and its dual functionality allows for a wide range of synthetic transformations. The strategic incorporation of the cyclopropyl and aryl sulfide moieties offers the potential to develop novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides a solid foundation for researchers to explore the full potential of this promising scaffold in their drug discovery endeavors.
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